Core Scaffold Electron Density: Direct Sulfonyl-Thiophene Linkage vs. Distal Phenyl-Sulfonamide Analogs
The target compound's defining feature is the direct attachment of the morpholine-4-sulfonyl group to the tetrahydrobenzothiophene ring. This is a structural departure from the most biologically characterized analogs, such as the N-phenyl-carboxamide series (e.g., BDBM68316 and BDBM68330), where the sulfonyl group is anchored to a distal phenyl ring [1]. In those carboxamide analogs, the carboxamide linker provides an additional hydrogen bond donor, but their reported IC50 against the orphan receptor GPR35 was extremely weak (>32 microM), indicating that the scaffold is highly sensitive to substitution pattern [2]. The absence of a linker in the target compound is computed to result in a zero hydrogen bond donor count versus a minimum of one for the carboxamide series, a quantifiable difference that impacts passive permeability and likely results in a distinct off-target binding profile [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (Computed by Cactvs 3.4.8.24) |
| Comparator Or Baseline | 1 (minimum) for N-phenyl-carboxamide analogs of the tetrahydrobenzothiophene class |
| Quantified Difference | HBD count delta = -1 relative to the nearest carboxamide comparator class |
| Conditions | Computational chemical property prediction (PubChem, 2025) |
Why This Matters
For procurements targeting CNS penetration or intracellular targets, a lower HBD count is a critical selection parameter predicted to enhance passive membrane permeability.
- [1] BindingDB. BDBM68316 and BDBM68330 Affinity Data for N-(morpholinosulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives. University of California San Diego. View Source
- [2] BindingDB. IC50 data for BDBM68316 (IC50 >3.20E+4 nM, GPR35). Burnham Center for Chemical Genomics. View Source
- [3] PubChem. (2025). Computed Descriptors for CID 75365619: Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
